molecular formula C10H9BrCl2O B14051603 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14051603
M. Wt: 295.98 g/mol
InChI Key: QHBIVPVVMIVXQI-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one typically involves a multi-step process. One common method includes the bromination of a precursor compound using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound's reactivity is governed by its functional groups:

  • Bromomethyl group : Highly susceptible to nucleophilic substitution (S<sub>N</sub>2) due to the polarizable C–Br bond.

  • Chlorophenyl ring : Participates in electrophilic aromatic substitution (EAS) at activated positions.

  • Ketone moiety : Can undergo reduction, condensation, or oxidation reactions.

Key Reaction Pathways:

Reaction TypeMechanismExample Reagents/Conditions
Nucleophilic Substitution Replacement of bromine with nucleophilesNaN<sub>3</sub> (DMF, 60°C)
Electrophilic Substitution Chlorine-directed EAS on phenyl ringHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
Oxidation Conversion of ketone to carboxylic acidKMnO<sub>4</sub> (acidic medium)
Reduction Ketone → secondary alcoholNaBH<sub>4</sub> (MeOH, 0°C)

Nucleophilic Substitution

The bromomethyl group reacts readily with nucleophiles such as azide, cyanide, or amines. For example:

  • Azide Substitution :

    C6H4(BrCH2) Cl+NaN3DMF 60 CC6H4(N3CH2) Cl+NaBr\text{C}_6\text{H}_4(\text{BrCH}_2)\text{ Cl}+\text{NaN}_3\xrightarrow{\text{DMF 60 C}}\text{C}_6\text{H}_4(\text{N}_3\text{CH}_2)\text{ Cl}+\text{NaBr}

    This reaction proceeds via an S<sub>N</sub>2 mechanism, yielding an azide derivative used in click chemistry.

Electrophilic Aromatic Substitution (EAS)

The chlorophenyl ring undergoes nitration or sulfonation at the para position relative to the electron-withdrawing chlorine:

  • Nitration :

    C6H4(Cl) R+HNO3H2SO4C6H3(Cl)(NO2) R\text{C}_6\text{H}_4(\text{Cl})\text{ R}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_6\text{H}_3(\text{Cl})(\text{NO}_2)\text{ R}

    Reaction conditions require strong acids to generate the nitronium ion.

Oxidation and Reduction

  • Ketone Oxidation :
    The propan-2-one group oxidizes to a carboxylic acid under strong oxidative conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

  • Ketone Reduction :
    Sodium borohydride selectively reduces the ketone to a secondary alcohol without affecting bromine or chlorine substituents.

Reaction Optimization and By-Product Mitigation

ParameterOptimal ConditionImpact on Yield
Temperature 60–80°C for substitutionHigher temps accelerate S<sub>N</sub>2 but risk side reactions
Solvent Polar aprotic (DMF, DMSO)Enhances nucleophilicity
Catalyst Phase-transfer agents (e.g., TBAB)Improves interfacial reactions

Side products such as dehalogenated derivatives or over-oxidized ketones are minimized by controlling stoichiometry and reaction time .

Scientific Research Applications

1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various signaling pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H9BrCl2O

Molecular Weight

295.98 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-chlorophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrCl2O/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6H2

InChI Key

QHBIVPVVMIVXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)CBr)Cl

Origin of Product

United States

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